molecular formula C16H15ClN2O5S B4535188 methyl 5-({[4-(acetylamino)phenyl]sulfonyl}amino)-2-chlorobenzoate

methyl 5-({[4-(acetylamino)phenyl]sulfonyl}amino)-2-chlorobenzoate

Cat. No.: B4535188
M. Wt: 382.8 g/mol
InChI Key: RKYFEBLWMIBHMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-({[4-(acetylamino)phenyl]sulfonyl}amino)-2-chlorobenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a sulfonamide group, an acetylamino group, and a chlorobenzoate moiety. These functional groups contribute to its reactivity and potential utility in different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-({[4-(acetylamino)phenyl]sulfonyl}amino)-2-chlorobenzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Nitration: The nitration of methyl 2-chlorobenzoate to introduce a nitro group.

    Reduction: Reduction of the nitro group to an amino group.

    Acetylation: Acetylation of the amino group to form an acetylamino group.

    Sulfonylation: Introduction of the sulfonyl group through a sulfonylation reaction.

    Coupling: Coupling of the sulfonylated intermediate with 4-acetylaminophenylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-({[4-(acetylamino)phenyl]sulfonyl}amino)-2-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the sulfonyl or acetylamino groups.

    Substitution: The chlorobenzoate moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl 5-({[4-(acetylamino)phenyl]sulfonyl}amino)-2-chlorobenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 5-({[4-(acetylamino)phenyl]sulfonyl}amino)-2-chlorobenzoate involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The acetylamino group may also play a role in modulating the compound’s biological activity by interacting with cellular components.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-({[4-(aminophenyl)sulfonyl}amino)-2-chlorobenzoate: Similar structure but lacks the acetyl group.

    Methyl 5-({[4-(acetylamino)phenyl]sulfonyl}amino)-2-bromobenzoate: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

Methyl 5-({[4-(acetylamino)phenyl]sulfonyl}amino)-2-chlorobenzoate is unique due to the presence of both the acetylamino and sulfonyl groups, which contribute to its distinct reactivity and potential applications. The combination of these functional groups makes it a versatile compound for various chemical and biological studies.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

methyl 5-[(4-acetamidophenyl)sulfonylamino]-2-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O5S/c1-10(20)18-11-3-6-13(7-4-11)25(22,23)19-12-5-8-15(17)14(9-12)16(21)24-2/h3-9,19H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKYFEBLWMIBHMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 5-({[4-(acetylamino)phenyl]sulfonyl}amino)-2-chlorobenzoate
Reactant of Route 2
Reactant of Route 2
methyl 5-({[4-(acetylamino)phenyl]sulfonyl}amino)-2-chlorobenzoate
Reactant of Route 3
Reactant of Route 3
methyl 5-({[4-(acetylamino)phenyl]sulfonyl}amino)-2-chlorobenzoate
Reactant of Route 4
Reactant of Route 4
methyl 5-({[4-(acetylamino)phenyl]sulfonyl}amino)-2-chlorobenzoate
Reactant of Route 5
Reactant of Route 5
methyl 5-({[4-(acetylamino)phenyl]sulfonyl}amino)-2-chlorobenzoate
Reactant of Route 6
Reactant of Route 6
methyl 5-({[4-(acetylamino)phenyl]sulfonyl}amino)-2-chlorobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.